molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3

2-(Tributylstannyl)pyrimidine

Cat. No. B127769
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
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Patent
US07354924B2

Procedure details

(Example of the general procedure Tin-03, below) Tri-n-butylstannyl lithium was prepared at 0° C. in dry THF (20 mL) from tri-butyltin hydride (2.2 mL) and LDA (lithium diisopropylamide, 2M, 4.09 mL). The tri-n-butylstannyl lithium solution was then cooled to −78° C. and to it was added 2-bromopyrimidine (1 g). The reaction mixture was then allowed to warm up to room temperature over 8 hours. The reaction was then quenched with aqueous ammonium chloride solution. The organic layer was separated, and aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was dried over magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by silica gel chromatography to afford 2-(tri-n-butylstannyl)-pyrimidine (190 mg).
Name
tri-n-butylstannyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SnH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[Li+].CC([N-]C(C)C)C.[CH2:22]([Sn:26]([Li:35])([CH2:31][CH2:32][CH2:33][CH3:34])[CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][CH2:24][CH3:25].Br[C:37]1[N:42]=[CH:41][CH:40]=[CH:39][N:38]=1>C1COCC1>[CH2:22]([Sn:26]([Li:35])([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:31][CH2:32][CH2:33][CH3:34])[CH2:23][CH2:24][CH3:25].[CH2:10]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[C:37]1[N:42]=[CH:41][CH:40]=[CH:39][N:38]=1)[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
tri-n-butylstannyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)[Li]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
4.09 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)(CCCC)[Li]
Name
Type
product
Smiles
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.